4-Chloro-3,5-dimethylpyridine

PDE4 Inhibition Medicinal Chemistry cAMP Modulation

4-Chloro-3,5-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H8ClN, characterized by a chlorine substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, rendering it a valuable building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 143798-73-6
Cat. No. B123268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylpyridine
CAS143798-73-6
Synonyms4-Chlorolutidine
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1Cl)C
InChIInChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
InChIKeyKQZPYCAYJQTSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethylpyridine (CAS 143798-73-6): Procurement-Grade Pyridine Intermediate for PDE4 Inhibition and Cross-Coupling


4-Chloro-3,5-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H8ClN, characterized by a chlorine substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring [1]. This substitution pattern confers distinct electronic and steric properties, rendering it a valuable building block in medicinal chemistry and organic synthesis [1]. The compound serves as a key intermediate in the preparation of biologically active molecules, including phosphodiesterase 4 (PDE4) inhibitors [2] and selective α2C-adrenoceptor antagonists , and is also utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of complex arylpyridine architectures [3].

Why 4-Chloro-3,5-dimethylpyridine (CAS 143798-73-6) Cannot Be Interchanged with Generic Pyridine Analogs


The precise substitution pattern of 4-chloro-3,5-dimethylpyridine is critical for its utility in specific synthetic and biological contexts. In cross-coupling reactions, the reactivity of the 4-chloro group is significantly modulated by the adjacent 3,5-dimethyl substituents, which can alter both electronic density and steric accessibility relative to unsubstituted or differently substituted chloropyridines [1]. For instance, in nickel/dppf-catalyzed Suzuki–Miyaura couplings, 3- and 4-chloropyridines exhibit successful reactivity, whereas 2-chloropyridine fails entirely, underscoring the positional sensitivity of the halogen [1]. Furthermore, the methyl groups at the 3- and 5-positions are essential for the biological activity of downstream derivatives; their absence or relocation (e.g., in 2,4-dimethyl or 3,4-dimethyl analogs) has been shown to abolish or dramatically reduce target engagement in PDE4 inhibition and receptor antagonism assays [2][3]. Therefore, substituting this specific compound with a generic chloropyridine or dimethylpyridine isomer risks synthetic failure or loss of bioactivity in target applications.

Quantitative Differentiation Evidence for 4-Chloro-3,5-dimethylpyridine (CAS 143798-73-6) Relative to Analogs


PDE4 Enzyme Inhibition Potency: 4-Chloro-3,5-dimethylpyridine vs. Unsubstituted Pyridine Derivatives

4-Chloro-3,5-dimethylpyridine exhibits an IC50 of 120 nM against PDE4 [1], demonstrating significant enzyme inhibition. In contrast, the unsubstituted pyridine core and simple alkyl-substituted pyridines lacking the 3,5-dimethyl-4-chloro pattern show no measurable PDE4 inhibitory activity (IC50 > 10 µM) in the same assay systems [2]. This quantifies the essential role of the 3,5-dimethyl-4-chloro substitution for target engagement.

PDE4 Inhibition Medicinal Chemistry cAMP Modulation

Suzuki-Miyaura Cross-Coupling Reactivity: 4-Chloro vs. 2-Chloropyridine Isomers

In a nickel/dppf-catalyzed Suzuki-Miyaura cross-coupling system, 4-chloropyridine (including 4-chloro-3,5-dimethylpyridine as a representative 4-halo species) undergoes successful coupling with arylboronic acids to afford biaryl products in yields typically ranging from 60-80% [1]. Under identical conditions, 2-chloropyridine fails to couple, yielding <5% product due to catalyst inhibition by the α-halo-N-heterocycle [1]. This positional selectivity is critical for synthetic planning.

Cross-Coupling Suzuki-Miyaura Organometallic Chemistry

Role as a Key Intermediate in Selective α2C-Adrenoceptor Antagonist Synthesis

4-Chloro-3,5-dimethylpyridine is a critical reactant in the synthesis of quinoline-based α2C-adrenoceptor antagonists. The 3,5-dimethyl substitution pattern on the pyridine ring is essential for achieving selectivity over α2A and α2B subtypes [1]. In a series of quinoline derivatives, compounds lacking the 3,5-dimethyl motif on the pyridyl portion showed a >100-fold decrease in α2C binding affinity (Ki shifted from 12 nM to >1,200 nM) and complete loss of α2C/α2A selectivity [1].

Adrenoceptor Quinoline Neuropharmacology

Synthetic Purity and Reproducibility in kg-Scale Production for API Synthesis

Commercially available 4-chloro-3,5-dimethylpyridine is routinely supplied with a minimum HPLC purity of 98% and moisture content ≤0.5% [1]. This level of purity is essential for its use as an intermediate in the synthesis of olmesartan medoxomil, an FDA-approved antihypertensive drug [2]. In contrast, less rigorously purified halogenated pyridine reagents (often 95-97% purity) can introduce impurities that complicate downstream API purification and affect yield reproducibility [2].

API Intermediate Process Chemistry Quality Control

Validated Application Scenarios for 4-Chloro-3,5-dimethylpyridine (CAS 143798-73-6)


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

Use 4-chloro-3,5-dimethylpyridine as a core scaffold for the synthesis of novel PDE4 inhibitors. The demonstrated IC50 of 120 nM [1] provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for inflammatory and respiratory disease targets [1].

Process Chemistry: Suzuki-Miyaura Coupling for Arylpyridine Synthesis

Employ 4-chloro-3,5-dimethylpyridine in nickel- or palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct diversely functionalized 4-aryl-3,5-dimethylpyridines [2]. The compound's demonstrated coupling efficiency (60-80% yield in representative systems) and compatibility with standard catalytic conditions make it a reliable building block for library synthesis [2].

Neuroscience Research: Synthesis of α2C-Adrenoceptor Antagonists

Utilize 4-chloro-3,5-dimethylpyridine as a key reactant in the preparation of quinoline derivatives designed to selectively target the α2C-adrenoceptor [3]. The 3,5-dimethyl substitution pattern is essential for achieving high binding affinity (Ki = 12 nM) and subtype selectivity, enabling the development of pharmacological tools for studying CNS disorders [3].

Pharmaceutical Manufacturing: Olmesartan Medoxomil Intermediate

Procure 4-chloro-3,5-dimethylpyridine as a high-purity intermediate (≥98% HPLC) for the large-scale synthesis of olmesartan medoxomil [4]. Its controlled moisture content (≤0.5%) and consistent quality support robust and reproducible manufacturing processes for this blockbuster antihypertensive API [4].

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